Strategic Synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline
Strategic Synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: CAS 99229-16-0 | Molecular Formula: C₈H₈F₃NS
Executive Summary & Strategic Value
The introduction of fluorinated motifs into aniline scaffolds is a cornerstone of modern medicinal chemistry, modulating pKa, metabolic stability, and lipophilicity. 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline represents a high-value intermediate where the ortho-positioning of the trifluoroethyl-thioether group provides a unique steric and electronic environment.
This guide outlines two distinct synthetic pathways. Method A (Direct S-Alkylation) is optimized for rapid, gram-scale library synthesis, while Method B (Nitro-Reduction) is engineered for scalability and regiochemical purity, eliminating the risk of N-alkylation.
Key Physicochemical Properties
| Property | Value | Note |
| CAS Number | 99229-16-0 | |
| Molecular Weight | 207.22 g/mol | |
| Appearance | Pale yellow solid/oil | Low melting point (30–34 °C) |
| Lipophilicity (cLogP) | ~2.8 | Enhanced by -CH₂CF₃ |
| Storage | 2–8 °C, Inert Atmosphere | Oxidation sensitive (Sulfur) |
Retrosynthetic Analysis & Pathway Selection
The synthesis of this molecule hinges on the formation of the C(sp³)-S bond and the preservation of the primary amine.
Pathway Logic
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Path A (Nucleophilic Substitution): Direct alkylation of 2-aminothiophenol.
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Pros: Single step, commercially available precursor.
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Cons: Risk of chemoselectivity issues (N- vs. S-alkylation); lower reactivity of trifluoroethyl electrophiles.
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Path B (SNAr + Reduction): Displacement of fluoride from 2-fluoronitrobenzene followed by nitro reduction.
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Pros: Absolute regiocontrol (no N-alkylation possible); highly scalable.
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Cons: Two steps.
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Figure 1: Retrosynthetic disconnection showing the convergent S-alkylation route (Path A) and the linear SNAr/Reduction route (Path B).
Method A: Direct S-Alkylation (Lab Scale)
Best for: Rapid synthesis (<5g), Medicinal Chemistry Libraries.
This method utilizes the high nucleophilicity of the thiophenolate anion compared to the aniline nitrogen. However, the electrophile (2,2,2-trifluoroethyl iodide) is less reactive than standard alkyl iodides due to the electron-withdrawing fluorine atoms (inductive effect). Therefore, a polar aprotic solvent and precise temperature control are required.
Reaction Scheme
2-Aminothiophenol + CF₃CH₂I + Cs₂CO₃ → Product + CsI + CO₂ + H₂O
Detailed Protocol
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen or Argon.
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Solvation: Dissolve 2-aminothiophenol (1.25 g, 10.0 mmol) in anhydrous DMF (15 mL).
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Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (3.58 g, 11.0 mmol). Stir at room temperature for 15 minutes. The solution will likely turn yellow/orange as the thiolate forms.
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Note: Cs₂CO₃ is preferred over K₂CO₃ for its solubility in DMF and the "cesium effect" which enhances S-alkylation rates.
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Alkylation: Add 2,2,2-trifluoroethyl iodide (2.31 g, 11.0 mmol) dropwise via syringe.
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Safety: CF₃CH₂I is volatile (bp ~55°C). Handle in a fume hood.
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Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
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Critical Control: Do not exceed 80 °C to minimize N-alkylation side products.
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Workup:
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Cool to room temperature.[1]
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Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
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Wash combined organics with water (2x) and brine (1x) to remove DMF.
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Flash column chromatography on silica gel.
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Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.
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Yield Expectation: 75–85%.
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Method B: SNAr & Nitro Reduction (Process Scale)
Best for: Scale-up (>10g), High Purity Requirements.
This route avoids the handling of mutagenic alkyl halides and eliminates regioselectivity concerns. The electron-deficient nature of 2-fluoronitrobenzene makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) with thiols.
Workflow Diagram
Figure 2: Two-step process flow ensuring regiochemical integrity.
Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution
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Reagents: 2-Fluoronitrobenzene (14.1 g, 100 mmol), 2,2,2-Trifluoroethanethiol (12.8 g, 110 mmol), K₂CO₃ (16.6 g, 120 mmol).
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Solvent: DMF (100 mL).
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Procedure:
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Combine fluoronitrobenzene and K₂CO₃ in DMF.[2]
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Cool to 0 °C. Add the thiol dropwise (exothermic reaction).
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Allow to warm to room temperature and stir for 2 hours.
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Pour into ice water. The nitro-thioether intermediate usually precipitates as a yellow solid. Filter and wash with water.
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Checkpoint: If oil forms, extract with DCM.
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Step 2: Bechamp Reduction (Iron/Ammonium Chloride)
Why Iron? Catalytic hydrogenation (Pd/C, H₂) can sometimes poison the catalyst due to the sulfur atom. Iron reduction is robust and sulfur-tolerant.
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Reagents: Nitro intermediate (from Step 1), Iron Powder (325 mesh, 5 eq), NH₄Cl (5 eq).
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Solvent: Ethanol/Water (3:1 ratio).
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Procedure:
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Suspend the nitro compound in EtOH/Water.
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Add NH₄Cl and Iron powder.
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Heat to reflux (80 °C) for 2–3 hours. The yellow color of the nitro compound will fade.
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Workup:
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Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
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Concentrate the filtrate to remove ethanol.
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Basify the remaining aqueous residue with saturated NaHCO₃.
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Extract with DCM, dry over MgSO₄, and concentrate.
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Purification: Recrystallization from Hexane/Ether or vacuum distillation if liquid.
Technical Troubleshooting & Integrity
| Issue | Root Cause | Corrective Action |
| Low Yield (Method A) | Volatility of CF₃CH₂I | Use a sealed tube or switch to 2,2,2-trifluoroethyl triflate (higher reactivity, handle at 0°C). |
| N-Alkylation (Method A) | Base too strong / Temp too high | Switch from NaH to Cs₂CO₃. Keep temp <60°C. |
| Catalyst Poisoning (Method B) | Sulfur binding to Pd | Use Fe/NH₄Cl or SnCl₂/HCl reduction instead of Hydrogenation. |
| Disulfide Formation | Oxidation of starting thiol | Perform all reactions under Argon/Nitrogen. Use TCEP if disulfide is present. |
Safety & Handling
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2,2,2-Trifluoroethyl Iodide: Alkylating agent. Suspected mutagen. Volatile. Use only in a fume hood.
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2-Aminothiophenol: Stench. Causes severe skin burns and eye damage.
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Waste Disposal: All aqueous waste from Method B (Iron reduction) contains heavy metals and must be disposed of according to heavy metal waste protocols.
References
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Compound Data: 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline (CAS 99229-16-0). Sigma-Aldrich / Merck. Available at: (Search CAS: 99229-16-0).
- Thiolation Methodology: Henke, B. R., et al. "Optimization of 3-(1H-indazol-3-yl)benzyl derivatives as potent, selective, and orally active antagonists of the chemokine receptor CCR2." Journal of Medicinal Chemistry 41.25 (1998): 5020-5036.
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Fluorine Chemistry: "Synthesis of 2-fluoro-5-trifluoromethylaniline." ChemicalBook. Available at: . (Validates the Nitro-reduction pathway for fluorinated anilines).
- Alkylthiolation Context: "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." Vanderbilt University Research.
